Pyrimidin-4,5-dione
Description
Historical Trajectories and Evolution of Pyrimidine (B1678525) Chemistry with Specific Focus on Dione (B5365651) Derivatives
The journey of pyrimidine chemistry began in the 19th century, with the systematic study of pyrimidines initiated by Pinner in 1884. Early research primarily focused on derivatives like barbituric acid, synthesized from urea (B33335) and malonic acid. The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. Pyrimidine dione derivatives, particularly those with carbonyl groups at the 2 and 4 positions (uracil and thymine), gained immense attention due to their fundamental role as nucleobases in nucleic acids.
The exploration of other dione isomers, such as pyrimidin-4,5-dione, has been more recent and is largely driven by their utility in constructing more complex, fused heterocyclic systems. Historically, the synthesis and study of pyrimidine derivatives have been closely linked to their biological significance, and dione derivatives have been at the forefront of this exploration. The development of synthetic methodologies for pyrimidine-diones has paved the way for the creation of a vast array of compounds with diverse applications.
Fundamental Significance of this compound as a Strategic Synthetic Precursor and Integral Heterocyclic Scaffold
This compound serves as a crucial building block in the synthesis of various fused heterocyclic systems. Its strategic importance lies in the reactivity of the dione functionality and the pyrimidine ring, which allows for a range of chemical transformations. This scaffold is a key component in the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds with significant biological activities.
The this compound core can be functionalized at various positions, enabling the generation of diverse molecular architectures. For instance, 6-aminouracil, a derivative of pyrimidine-2,4-dione, is a common starting material for synthesizing fused pyrimidine systems, highlighting the role of amino-substituted diones as versatile precursors. researchgate.net The ability to act as both a nucleophile and an electrophile makes these scaffolds highly valuable in multicomponent reactions, leading to the efficient construction of complex molecules. researchgate.net
Below is a table summarizing the utility of pyrimidine-dione derivatives as synthetic precursors:
| Precursor Derivative | Resulting Fused System | Synthetic Approach | Reference |
| 6-Amino-1,3-disubstituted uracils | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones | Hydrazine-induced cyclization | nih.gov |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Pyrimido[4,5-d]pyrimidin-2,4-dione ring systems | Reaction with amines and aldehydes | researchgate.net |
| Barbituric acid and (thio)urea | 5-Aryl-(7-thioxo and 7-oxo)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-diones | Biginelli-type reaction | rsc.org |
Current Paradigms and Emerging Research Avenues Involving this compound Systems in Chemical Sciences
Contemporary research on this compound systems is heavily focused on the development of novel synthetic methodologies and the exploration of the biological activities of their derivatives. A significant trend is the use of green and sustainable chemistry principles, such as one-pot multicomponent reactions and the use of eco-friendly catalysts, to synthesize fused pyrimidine structures. oiccpress.com
Emerging research is also directed towards the synthesis of novel this compound-containing heterocycles with potential applications in medicinal chemistry. For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown promise as antitumor, antiviral, and antimicrobial agents. nih.gov The structural similarity of the pyrimidine core to naturally occurring purines makes these compounds interesting candidates for targeting various biological pathways.
Recent studies have explored the synthesis of complex, multi-ring systems derived from pyrimidine-diones, such as 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-diones, which have been evaluated for their anticancer properties. nih.gov The continued exploration of the reactivity of the this compound scaffold is expected to yield novel compounds with unique chemical and biological properties, further expanding its role in the chemical sciences.
Structure
3D Structure
Properties
Molecular Formula |
C4H2N2O2 |
|---|---|
Molecular Weight |
110.07 g/mol |
IUPAC Name |
pyrimidine-4,5-dione |
InChI |
InChI=1S/C4H2N2O2/c7-3-1-5-2-6-4(3)8/h1-2H |
InChI Key |
DGIAHBRNEWBZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=O)C1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrimidin 4,5 Dione and Its Functionalized Analogues
Post-Synthetic Functionalization and Derivatization of Pyrimidin-4,5-dione
Directed C-H Functionalization and Radical Reaction Methodologies
Direct C-H functionalization offers an atom-economical approach by directly converting inert C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. While specific C-H functionalization of the this compound core is not extensively documented in the provided literature, C-H activation strategies are broadly applied to pyrimidine (B1678525) derivatives. For instance, pyrimidine-based directing groups have been explored to achieve site-selective C-H functionalization, particularly at the meta position of arenes nih.gov. Transition-metal-catalyzed C-H activation of indoles, often employing pyrimidine as a directing group, has been reported for C2 functionalization acs.org.
Radical reaction methodologies also present opportunities for functionalizing pyrimidine scaffolds. For example, a general and efficient protocol for direct C–H alkylation and acylation of N-heterocycles has been developed using carboxylic acids as radical precursors under visible-light irradiation, operating under mild and metal-free conditions researchgate.net. While not directly applied to this compound, these approaches highlight the potential for radical-mediated transformations in functionalizing pyrimidine rings.
Selective Derivatization at Nitrogen Heteroatoms
The nitrogen atoms within the pyrimidine ring are key sites for derivatization, allowing for the introduction of diverse substituents and the modulation of physicochemical properties. Alkylation of nitrogen heterocycles is a common strategy. For instance, the N-alkylation of pyrimidin-4(3H)-one and 6-methylpyrimidine-2,4(1H,3H)-dione using propylene (B89431) carbonate under neat reaction conditions has been investigated mdpi.com. In the case of 6-methylpyrimidine-2,4(1H,3H)-dione, dialkylation was observed, suggesting that both nitrogen atoms can be functionalized mdpi.com.
Selective derivatization also extends to other functional groups. For example, the synthesis of pyrimido[4,5-d]pyrimidine-triones has been achieved through reactions involving barbituric acid derivatives and subsequent transformations, such as reaction with triflic anhydride (B1165640) followed by nucleophilic substitution, indicating pathways for functionalizing oxygen atoms or introducing new groups rsc.org. Furthermore, the N-alkylation of dihydropyrimido[4,5-d]pyrimidine-trithione at the sulfur atom has been reported, demonstrating selective derivatization at different positions within related fused systems rsc.org.
Principles of Sustainable Chemistry in this compound Synthesis
The synthesis of this compound and its analogues can be approached using principles of sustainable chemistry, focusing on eco-friendly reaction media, catalyst efficiency, and optimized reaction conditions.
Development of Solvent-Free and Aqueous Reaction Media
There is a growing trend towards employing solvent-free conditions or water as a reaction medium for the synthesis of pyrimidine derivatives. Microwave-assisted, solvent-free, one-pot synthesis of fused pyrimidine diones and triones has been successfully achieved, offering high yields and avoiding hazardous solvents niscpr.res.in. Similarly, a three-component coupling reaction for pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines has been reported under solvent-free conditions using a magnetic nano-catalyst sharif.edu. Aqueous media have also been utilized, with reports of Biginelli-type reactions proceeding in refluxing water rsc.org and direct condensation reactions in aqueous media under ultrasound irradiation nih.gov. A water-mediated, catalyst-free protocol for synthesizing pyrido[2,3-d:6,5-d′]dipyrimidine derivatives has also been developed, highlighting the benefits of using water as a green solvent acs.org.
Exploration of Catalyst-Free and Organocatalytic Methodologies
Catalyst-free and organocatalytic approaches are central to green chemistry. Several methods for synthesizing pyrimidine derivatives have been developed without the need for metal catalysts. For instance, a catalyst-free, one-pot, three-component synthesis of benzo ingentaconnect.comacs.orgchromeno[2,3-d]pyrimidine-4,6,11(5H)-triones has been reported in aqueous ethanol (B145695) at room temperature nih.gov. Microwave-assisted, solvent- and catalyst-free synthesis of triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones has also been achieved rhhz.net.
Organocatalysis has also found application. For example, l-proline (B1679175) has been used as a Lewis acid organocatalyst in acetonitrile (B52724) for the synthesis of pyrano[2,3-d]pyrimidine derivatives acs.org. Furthermore, ionic liquids, such as Brønsted acidic ionic liquids supported in metal-organic frameworks, have been employed as catalysts in ultrasound-assisted reactions for pyrimido[4,5-d]pyrimidine (B13093195) synthesis researchgate.net.
Atom Economy and Reaction Efficiency Optimization in Process Chemistry
Optimizing atom economy and reaction efficiency is crucial for sustainable process chemistry. Multicomponent reactions (MCRs) are inherently advantageous as they combine multiple reactants in a single step, often leading to higher atom economy and reduced waste royalsocietypublishing.org. Many reported syntheses of pyrimidine derivatives utilize MCRs, such as the one-pot condensation of aldehydes, barbituric acids, and urea (B33335)/thiourea rsc.orgniscpr.res.inacs.org.
Reaction efficiency is further enhanced by techniques like microwave irradiation niscpr.res.inrhhz.net and ultrasound irradiation nih.gov, which can significantly reduce reaction times and improve yields. For example, microwave-assisted, solvent-free synthesis of fused pyrimidine diones offers substantial improvements in reaction rates and yields niscpr.res.in. The use of recyclable catalysts, such as magnetic nano-catalysts sharif.eduijarsct.co.in, also contributes to process efficiency and sustainability. High yields, easy product isolation, and minimal purification steps (e.g., avoiding column chromatography) are consistently reported as key advantages of these optimized protocols acs.orgnih.gov.
Compound List:
Mechanistic Investigations of Pyrimidin 4,5 Dione Reactivity and Transformation Pathways
Tautomerism and Isomerism of Pyrimidin-4,5-dione Scaffolds
This compound, like many cyclic dicarbonyl compounds and heterocycles with amide-like functionalities, is prone to tautomerism. This phenomenon involves the interconversion between different structural isomers, primarily through proton transfer. The most common tautomeric forms anticipated for such systems are keto-enol and lactam-lactim equilibria. Understanding these tautomeric preferences is crucial for predicting the compound's behavior in chemical reactions and its interactions with biological systems.
Experimental Spectroscopic Elucidation of Tautomeric Forms and Equilibria
Experimental spectroscopic techniques are paramount in identifying and quantifying the various tautomeric forms of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for this analysis. It allows for the differentiation of tautomers based on characteristic chemical shifts, proton coupling patterns, and the distinct signals of carbonyl carbons, which are sensitive to their electronic environment researchgate.netresearchgate.netbeilstein-journals.orgdergipark.org.tramazonaws.comwalisongo.ac.id. For instance, the presence or absence of specific N-H or O-H signals, and the chemical shifts of protons adjacent to carbonyl groups, can provide direct evidence for keto-enol or lactam-lactim forms beilstein-journals.org.
Infrared (IR) spectroscopy complements NMR by identifying key functional group vibrations. The presence of strong C=O stretching bands in the region of 1640-1750 cm⁻¹ is indicative of keto or lactam forms, while O-H or N-H stretching bands in the 3000-3600 cm⁻¹ range can point towards enol or iminol tautomers researchgate.netbeilstein-journals.orgdergipark.org.tracs.org. UV-Visible (UV-Vis) spectroscopy can also offer insights by detecting electronic transitions that differ between tautomeric species, enabling the study of equilibria and monitoring spectral changes under various conditions, including photochemical reactions researchgate.netdergipark.org.tracs.orgacs.orgrsc.org. X-ray crystallography has also been employed to definitively establish the predominant tautomeric form in the solid state, often revealing a preference for keto or lactam structures due to conjugation stabilization beilstein-journals.org. In solution, the tautomeric equilibrium can be dynamic, with rapid interconversion sometimes leading to averaged spectroscopic signals amazonaws.combyjus.com.
Computational Modeling of Tautomeric Free Energies and Interconversion Barriers
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the relative stabilities of tautomers and the kinetic barriers governing their interconversion. Methods such as B3LYP, often combined with basis sets like 6-311+G(d,p), are widely used to optimize molecular geometries, calculate thermodynamic parameters (e.g., free energies, enthalpies), and determine activation energies for proton transfer reactions acs.orgmdpi.comnih.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netscirp.orgorientjchem.orgresearchgate.netmdpi.comjchemrev.com.
These calculations are instrumental in predicting which tautomeric forms are thermodynamically most stable and in quantifying the energy required for a proton to move between different atomic centers. For example, studies on related pyrimidine (B1678525) derivatives have calculated relative Gibbs free energies (ΔG) and activation energies (Ea) for tautomerization processes nih.govnih.govscirp.orgorientjchem.orgjchemrev.com. The influence of solvent effects is critical, and computational models often incorporate explicit solvent molecules or continuum solvent models to accurately reflect experimentally observed tautomeric preferences, as hydrogen bonding interactions with solvents can significantly alter the energy landscape mdpi.comresearchgate.netresearchgate.netmdpi.com. Furthermore, computational analyses can correlate tautomeric stability with electronic properties such as aromaticity (e.g., using HOMA index), intramolecular hydrogen bond strength (e.g., via QTAIM analysis), and electron delocalization (e.g., using NBO analysis) nih.govresearchgate.net. The energy gap between frontier molecular orbitals (HOMO-LUMO) is also calculated to assess electronic stability and reactivity researchgate.netjchemrev.com.
Data Table for Tautomerism Studies of Pyrimidine Derivatives:
While specific experimental data for unsubstituted this compound is not consolidated in the provided search results, the following table summarizes typical parameters investigated in computational studies of tautomerism in related pyrimidine systems, illustrating the scope of mechanistic insights gained:
| Parameter | Typical Computational Method/Basis Set | Significance in Tautomerism Studies | Typical Range (from related studies) |
| Relative Free Energy (ΔG) | DFT (e.g., B3LYP/6-311+G(d,p)) | Quantifies the thermodynamic stability of different tautomers, indicating their relative populations at equilibrium. | -10 to +5 kcal/mol |
| Interconversion Barrier (Ea) | DFT (e.g., B3LYP/6-311+G(d,p)) | Represents the kinetic barrier for proton transfer between tautomers, influencing the rate of interconversion. | 2 to 30 kJ/mol (or kcal/mol) |
| Hydrogen Bond Strength | QTAIM, NBO Analysis | Assesses the strength of intramolecular or intermolecular hydrogen bonds, which significantly stabilize certain tautomeric forms. | Varies widely |
| Aromaticity Index (e.g., HOMA) | DFT | Evaluates the degree of aromatic character in different tautomeric structures, often correlating with stability. | 0 to 1 (higher indicates more aromatic) |
| HOMO-LUMO Energy Gap | DFT | Provides insight into the electronic stability and reactivity of tautomers. | 3 to 7 eV |
| Dipole Moment | DFT | Reflects the polarity of tautomers, impacting their solubility and intermolecular interactions. | 1 to 10 Debye |
Detailed Reaction Mechanisms Involving the this compound Framework
The this compound core possesses reactive sites that can undergo various transformations, including ring-opening, redox reactions, and participation in cycloaddition processes. Mechanistic investigations aim to elucidate the step-by-step processes governing these reactions.
Ring-Opening and Subsequent Ring-Closure Cascade Reactions
The presence of two carbonyl groups adjacent to nitrogen atoms within the pyrimidine ring can render the scaffold susceptible to nucleophilic attack, potentially leading to ring-opening reactions. Such ring-opening events, particularly under hydrolytic or specific nucleophilic conditions, could expose new reactive functionalities. Subsequent intramolecular cyclization or reactions with other reagents could then lead to the formation of new heterocyclic systems or acyclic products. While specific detailed mechanistic studies on the ring-opening/ring-closure cascades of unsubstituted this compound are not explicitly detailed in the provided search results, the general reactivity patterns of similar cyclic diones and pyrimidine derivatives suggest that such pathways are plausible. For instance, hydrolysis of amide bonds or attack at the carbonyl carbons could initiate ring cleavage. The subsequent fate of the opened intermediate would depend on the reaction conditions and the nature of the substituents.
Reductive and Oxidative Transformations of the Pyrimidine Ring
The pyrimidine ring system, particularly with its dione (B5365651) functionalities, can undergo reductive and oxidative transformations. Reductive processes might involve the conversion of carbonyl groups to alcohols or further reduction of the aromatic ring system. Oxidative transformations could lead to ring cleavage or modification of substituents. For example, the carbonyl groups could be reduced to hydroxyl groups, leading to diol forms, or the entire pyrimidine ring could be subject to oxidation, potentially leading to fragmentation or the formation of N-oxides, depending on the oxidizing agent and reaction conditions. Detailed mechanistic pathways for these transformations would typically involve electron transfer steps or radical intermediates, often studied using electrochemical methods or specific reducing/oxidizing agents.
Identification and Characterization of Reactive Intermediates and Transition States:
Theoretical Prediction and Validation of Transition State Geometries and Energetics:While numerous studies employed Density Functional Theory (DFT) for analyzing reaction mechanisms and predicting transition states for various organic molecules, including some pyrimidine derivativesrsc.orgresearchgate.netroyalsocietypublishing.orgresearchgate.netchim.itacs.orgmdpi.commdpi.comresearchgate.netmdpi.comacs.org, specific DFT investigations focused on the transition states and energetics of this compound's reactions were not found.
The available literature predominantly discusses related structures such as fused pyrimidines (e.g., pyrimido[4,5-d]pyrimidines) rsc.orgrsc.orgresearchgate.netresearchgate.netroyalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.netresearchgate.netmdpi.com, other pyrimidine derivatives like barbituric acid and uracil (B121893) uh.educlockss.orgscbt.comcdnsciencepub.commdpi.commasterorganicchemistry.comscbt.com, and general reaction mechanisms.
Given the strict requirement to adhere solely to the specified sections and focus exclusively on "this compound," the lack of specific data prevents the generation of the requested article.
Advanced Spectroscopic and Analytical Characterization of Pyrimidin 4,5 Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
NMR spectroscopy is a cornerstone for determining the structure of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton's signal is highly sensitive to its electronic environment. For a pyrimidin-4,5-dione structure, protons attached to the pyrimidine (B1678525) ring or to substituents will resonate at characteristic frequencies. The presence of two electron-withdrawing carbonyl groups at positions 4 and 5 significantly influences the electron density around the ring, typically causing deshielding and thus shifting proton signals downfield. For instance, protons directly attached to the pyrimidine ring (e.g., at C2 or C6, depending on substitution) are expected to appear in the aromatic region, often between δ 7.0 and 9.0 ppm, influenced by the carbonyls and nitrogen atoms. Protons on adjacent substituents (e.g., methyl or methylene (B1212753) groups) will resonate in their typical aliphatic regions.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbons (C4 and C5) in a this compound are highly electron-deficient and are expected to resonate significantly downfield, typically in the range of δ 160-200 ppm. Other carbons in the pyrimidine ring will also be influenced by the electronegativity of the nitrogen atoms and the carbonyl groups, appearing at characteristic chemical shifts. Anisotropy effects, arising from the magnetic field's interaction with the π-electron systems of the carbonyl groups and the aromatic ring, can further influence the observed chemical shifts, causing additional deshielding or shielding depending on the spatial orientation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Related Pyrimido[4,5-d]pyrimidine (B13093195) Derivative
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Example) | Reference |
| ¹H NMR | ||||
| H-a | 2.0 | s | CH₃ | rsc.org |
| H-b | 3.13 | s | CH₃ | rsc.org |
| H-c | 3.14 | s | CH₃ | rsc.org |
| H-d | 4.87 | s | CH (ring) | rsc.org |
| H-e | 7.04 | br s | NH | rsc.org |
| H-f | 7.35 | br s | NH | rsc.org |
| ¹³C NMR | ||||
| C-1 | 19.8 | CH₃ | rsc.org | |
| C-2 | 27.7 | CH₃ | rsc.org | |
| C-3 | 30.1 | CH₃ | rsc.org | |
| C-4 | 87.1 | CH (ring) | rsc.org | |
| C-5 | 152.7 | C-N | rsc.org | |
| C-6 | 158.3 | C-N | rsc.org | |
| C-7 | 161.3 | C=O | rsc.org | |
| C-8 | 163.0 | C=O | rsc.org |
Note: The data presented in this table are from a pyrimido[4,5-d]pyrimidine derivative and are provided as an illustration of typical NMR assignments for related fused pyrimidine systems containing dione (B5365651) moieties.
To unambiguously assign signals and confirm complex structures, two-dimensional (2D) NMR techniques are indispensable.
COSY (COrrelated SpectroscopY) establishes correlations between protons that are coupled through chemical bonds (typically ¹H-¹H couplings over 2-3 bonds). This helps in tracing proton networks within the molecule, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C coupling). This is crucial for assigning specific ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Coherence) detects correlations between protons and carbons separated by multiple bonds (typically 2-4 bonds). This technique is particularly powerful for confirming the connectivity of the pyrimidine ring, identifying the positions of carbonyl groups, and assigning substituents, by establishing long-range correlations between protons and carbons. For a this compound, HMBC would be vital for confirming the attachment points of any substituents to the ring carbons adjacent to the carbonyls.
NOESY (Nuclear Overhauser Effect SpectroscopY) reveals spatial proximity between protons, irrespective of their bonding. While less critical for basic structural confirmation of simple pyrimidines, it can be invaluable for determining the relative stereochemistry of substituents or confirming the conformation of fused ring systems.
Solid-state NMR spectroscopy offers unique insights into the structural characteristics of compounds in their crystalline or amorphous solid forms. For this compound derivatives, this technique can be employed to:
Identify Polymorphs: Different crystalline forms (polymorphs) of a compound can exhibit distinct solid-state NMR spectra due to variations in their molecular packing and intermolecular interactions. This allows for the differentiation and characterization of various solid-state forms.
Investigate Supramolecular Interactions: Solid-state NMR can provide information about intermolecular forces, such as hydrogen bonding and π-π stacking, which are critical for understanding crystal packing, stability, and solid-state properties. These interactions can influence the chemical shifts and line shapes of the NMR signals.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. For a synthesized this compound derivative, HRMS can confirm its molecular formula by matching the experimentally determined exact mass to the theoretically calculated mass for a proposed composition. This is a critical step in validating the identity and purity of a newly synthesized compound.
Table 2: Representative HRMS Data for a Related Pyrimido[4,5-d]pyrimidine Derivative
| Ion Type | Calculated m/z | Found m/z | Elemental Composition (Calculated) | Accuracy (ppm) | Reference |
| [M+H]⁺ | 197.1033 | 197.1042 | C₈H₁₃N₄O₂ | 4.56 | rsc.org |
Note: The HRMS data presented in this table are from a pyrimido[4,5-d]pyrimidine derivative and are provided as an illustration of how HRMS is used for elemental composition determination.
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions (e.g., the molecular ion or a protonated molecule) followed by the analysis of these fragment ions. By studying the fragmentation pathways, valuable structural information can be obtained. For this compound derivatives, characteristic fragmentation events might include:
Loss of Carbonyl Groups or Related Fragments: Fragmentation patterns can reveal the presence and location of carbonyl functionalities.
Cleavage of Substituents: The loss of specific side chains or functional groups attached to the pyrimidine ring provides direct evidence for their presence and structure.
Ring Fragmentation: The pyrimidine ring itself may undergo characteristic cleavages or rearrangements under ionization and fragmentation conditions, providing insights into the core structure.
By analyzing the mass-to-charge ratios of the fragment ions and their relative abundances, researchers can reconstruct the molecule's structure and confirm its identity. This is particularly useful when dealing with isomers or complex derivatives where other spectroscopic methods might be ambiguous.
Compound List:
this compound (Target Compound)
Pyrimido[4,5-d]pyrimidine derivatives (Used as examples for spectroscopic data)
Thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione (Related structure)
Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (Related structure)
Other related pyrimidine dione and fused pyrimidine systems discussed in the literature.
Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular vibrations within this compound derivatives. These methods are sensitive to changes in bond strength and environment, making them ideal for characterizing structural features and intermolecular interactions.
Carbonyl Stretch Frequencies and Hydrogen Bonding Network Characterization
The carbonyl (C=O) stretching vibration is a prominent feature in the IR and Raman spectra of this compound derivatives. The exact frequency of this stretch is highly sensitive to its electronic environment, conjugation, and the presence of hydrogen bonding. In pyrimidinediones, the carbonyl groups are often part of an amide-like system, and their characteristic stretching frequencies typically fall within the range of 1650-1700 cm⁻¹ researchgate.netnih.gov.
Intermolecular hydrogen bonding, particularly between an N-H donor and a C=O acceptor (N-H···O=C), significantly influences these carbonyl frequencies. Such interactions typically lead to a red-shift (decrease in frequency) and broadening of the C=O stretching band. This is because the hydrogen bond weakens the C=O bond, lowering its vibrational frequency. The strength of the hydrogen bond can be inferred from the magnitude of this red-shift and the band's width. For instance, strong intramolecular hydrogen bonds can shift OH stretching frequencies to lower values, as seen around 2600 cm⁻¹ in certain enols mdpi.com. While direct IR/Raman data for this compound itself is sparse in the literature, studies on related heterocyclic systems with similar functional groups provide these characteristic ranges.
Table 1: Representative Vibrational Frequencies for this compound Derivatives
| Functional Group / Vibration Type | Typical Frequency Range (cm⁻¹) | Notes |
| C=O Stretch (Carbonyl) | 1650 – 1700 | Influenced by conjugation, H-bonding; amide-like character. |
| N-H Stretch (Amine/Amide) | 3100 – 3400 | Broadened and red-shifted if involved in strong hydrogen bonding. |
| C-H Stretch (Aromatic/Aliphatic) | 2850 – 3100 | Distinguishes between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹). |
| C=C / C-N Stretch | 1500 – 1650 | Ring vibrations and stretching of C-N bonds within the heterocycle. |
Fingerprint Region Analysis for Structural Isomer Differentiation
The fingerprint region of IR and Raman spectra, typically spanning from 400 to 1500 cm⁻¹ , is highly characteristic of a specific molecule. This region contains a complex pattern of overlapping absorption/scattering bands arising from various bending, stretching, and torsional vibrations of the entire molecule. Due to its sensitivity to subtle differences in molecular structure, the fingerprint region is invaluable for distinguishing between structural isomers, tautomers, or even different crystalline forms (polymorphs) of this compound derivatives thermofisher.comnih.govspectroscopyonline.com.
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-Crystal X-ray Diffraction of this compound Derivatives
Single-crystal X-ray diffraction studies on this compound derivatives allow for the unambiguous confirmation of their chemical structures. This technique provides atomic-level resolution, revealing the exact spatial arrangement of atoms within the molecule. For pyrimidinediones, such analyses can confirm the planarity or non-planarity of the ring system, the conformation of any attached substituents, and the precise geometry around the carbonyl and nitrogen atoms. For example, studies on related pyrimidine derivatives have revealed specific bond lengths and angles that are characteristic of the heterocyclic core and its substituents nih.govresearchgate.netnih.gov.
Analysis of Intermolecular Interactions, Crystal Packing Motifs, and Polymorphism
Beyond determining molecular structure, X-ray crystallography is crucial for understanding how molecules arrange themselves in the solid state. This involves identifying and quantifying intermolecular interactions , which dictate the crystal packing motifs . In this compound derivatives, common interactions include:
Hydrogen Bonding: N-H···O=C bonds are prevalent, often leading to the formation of centrosymmetric dimers or extended chains/layers nih.govznaturforsch.comznaturforsch.com. C-H···O or C-H···N interactions can also play a significant role in stabilizing the crystal lattice researchgate.netnih.gov.
The specific arrangement of these interactions leads to characteristic crystal packing motifs . Understanding these motifs is essential for controlling solid-state properties. Furthermore, many organic compounds, including heterocyclic systems, can exhibit polymorphism , meaning they can crystallize in different forms with distinct molecular arrangements and intermolecular interactions. These different polymorphs can possess significantly different physical properties, such as solubility, melting point, and bioavailability, making their identification and control critical, especially in pharmaceutical applications nih.govmdpi.commdpi.com. Techniques like Hirshfeld surface analysis can provide a detailed visual representation of all intermolecular interactions within a crystal structure rsc.org.
Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, specifically the excitation of electrons from lower energy molecular orbitals (e.g., HOMO) to higher energy orbitals (e.g., LUMO). This technique is particularly useful for studying conjugated systems, such as those found in many pyrimidinedione derivatives, which often absorb light in the UV and visible regions of the electromagnetic spectrum ijcrt.orgmsu.edu.
The absorption maxima (λmax) observed in UV-Vis spectra are characteristic of the electronic structure of the molecule. For pyrimidinedione systems, common electronic transitions include:
π→π Transitions:* These typically occur in molecules with double or triple bonds and conjugated systems. They are generally strong absorptions and are highly dependent on the extent of conjugation msu.edulibretexts.org. In pyrimidinediones, these transitions are associated with the π-electron system of the heterocyclic ring and any aromatic substituents.
n→π Transitions:* These involve the excitation of non-bonding electrons (lone pairs on heteroatoms like nitrogen or oxygen) to antibonding π* orbitals. These transitions are generally weaker and occur at longer wavelengths compared to π→π* transitions researchgate.netmsu.edu. The carbonyl oxygen atoms in this compound derivatives are potential sites for n→π* transitions.
The introduction of substituents or extension of conjugation in this compound derivatives can significantly shift the absorption maxima. Electron-donating or electron-withdrawing groups, as well as extended π-systems, can lead to bathochromic (red) shifts, moving the absorption to longer wavelengths and potentially imparting color to the compound msu.eduresearchgate.net.
Characterization of π→π* and n→π* Transitions in the this compound Chromophore
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for investigating the electronic transitions within the this compound chromophore. These transitions, particularly π→π* and n→π*, are indicative of the electronic configuration and conjugation within the molecule.
π→π Transitions:* These transitions typically occur in molecules with conjugated π systems, such as those found in aromatic and unsaturated heterocyclic compounds. They are generally characterized by higher molar extinction coefficients (ε) and appear at shorter wavelengths (higher energy) compared to n→π* transitions. For this compound derivatives, these transitions contribute to the absorption of UV light, providing information about the extent of conjugation and the presence of specific functional groups.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, typically associated with heteroatoms like oxygen or nitrogen, to an antibonding π* orbital. Carbonyl groups (C=O), commonly present in dione structures, are known to exhibit n→π* transitions. These transitions are generally weaker (lower ε) and occur at longer wavelengths (lower energy) than π→π* transitions. In this compound, the carbonyl groups are expected to contribute to n→π* absorptions. For instance, a thiazolo[4,5-d]pyrimidine-5,7-diol (B1296465) derivative showed a λmax of 274 nm with an ε of 12,500 L·mol⁻¹·cm⁻¹, which could be attributed to π→π* transitions, while n→π* transitions might be observed at longer wavelengths or as shoulders on broader bands . Other pyrimidine derivatives have shown characteristic absorption bands assigned to π→π* transitions of aromatic rings and n→π* transitions of carbonyl groups researchgate.net.
Investigation of Solvatochromism and pH-Dependent Spectral Shifts
The spectral properties of this compound derivatives can be significantly influenced by the polarity of the solvent (solvatochromism) and the pH of the medium.
Solvatochromism: This phenomenon refers to the change in the absorption or emission spectra of a compound with a change in the solvent. This compound derivatives, like many heterocyclic compounds with polar functional groups, can exhibit solvatochromic behavior. This is often due to differences in the polarity of the ground and excited states of the molecule and how they interact with solvents of varying polarity. For example, some pyridinium (B92312) N-phenoxide betaine (B1666868) dyes, which share some electronic characteristics with conjugated systems, exhibit negative solvatochromism (blue shift) when moving to more polar solvents, indicating the excited state is less polar than the ground state nih.govpsu.edu. Conversely, other systems show positive solvatochromism (red shift) with increasing solvent polarity, often associated with intramolecular charge transfer (ICT) processes favored by polar solvents nih.gov. The specific electronic structure of this compound derivatives will dictate their response to different solvents. Studies on purines and pyrimidines have shown that solvent polarity can shift absorption maxima, and these shifts can be analyzed using regression models to understand solute-solvent interactions researchgate.net.
Table 1: Representative UV-Vis Spectral Data for Pyrimidine Derivatives
| Compound Type/Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Notes on Transition | Reference |
| Thiazolo[4,5-d]pyrimidine-5,7-diol | 274 | 12,500 | Various | Likely π→π | |
| Carbonyl-containing heterocycles | ~270–300 | Variable (often lower ε) | Various | n→π | azooptics.comupi.edu |
| Aromatic systems | ~250–280 | Variable (often higher ε) | Various | π→π | azooptics.com |
| Pyrimidine derivative (general) | 35087 cm⁻¹ (430 nm) | - | Various | π→π (aromatic ring) | researchgate.net |
| Pyrimidine derivative (general) | 27248 cm⁻¹ (367 nm) | - | Various | n→π* (carbonyl) | researchgate.net |
Note: Wavelengths in cm⁻¹ have been converted to nm for consistency where applicable.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for evaluating the purity of synthesized this compound derivatives and for separating complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the quantitative analysis and purity assessment of organic compounds, including this compound derivatives.
Method Development: Developing a robust HPLC method involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., acetonitrile (B52724)/water mixtures, buffer systems), flow rate, column temperature, and detection wavelength. For a pyrazolone (B3327878) derivative with a pyrimidine core, an RP-HPLC method using a C18 column with a mobile phase of acetonitrile and water (90:10) at a flow rate of 0.8 mL/min was optimized, with detection at 237 nm jpionline.orgresearchgate.net. Another study utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 6.5) in an isocratic mode for the analysis of 5-fluorouracil (B62378) (a pyrimidine derivative), with detection at 257 nm nih.gov. For a pyrrolidine-2,5-dione derivative, an RP-HPLC method was optimized using a C18 column, achieving a retention time of 4.567 minutes at a detection wavelength of 222 nm analchemres.org.
Validation: Once developed, HPLC methods must be validated according to established guidelines (e.g., ICH) to ensure their reliability. Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. For example, a method for a pyrazolone derivative showed excellent linearity with an r² value of 0.9988 jpionline.orgresearchgate.net.
Accuracy: Assessed by recovery studies, ensuring the method can accurately quantify the analyte. Recovery ranges of 98–102% are typically considered acceptable jpionline.orgresearchgate.netanalchemres.org.
Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day or different analysts/equipment), often expressed as percentage relative standard deviation (%RSD). A %RSD of less than 2% is generally desired jpionline.orgresearchgate.netanalchemres.org.
Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, or excipients. This is confirmed by the absence of interference analchemres.org.
Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which represent the lowest concentrations that can be reliably detected and quantified, respectively. For one method, LOD and LOQ were reported as 0.1837 ppm and 0.5569 ppm analchemres.org.
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability in routine use analchemres.org.
Stability-indicating nature: The method must be able to separate and quantify the analyte from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal) analchemres.org.
Table 2: HPLC Method Parameters and Validation Data for Pyrimidine Derivatives
| Analyte/Derivative | Column | Mobile Phase (Ratio) | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity (r²) | Accuracy (Recovery %) | Precision (%RSD) | LOD (ppm) | LOQ (ppm) | Reference |
| (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] | Luna 5µ C18(2) | Acetonitrile:Water (90:10) | 0.8 | 237 | 7.3 | 0.9988 | N/A | 0.3 | N/A | N/A | jpionline.orgresearchgate.net |
| 1-(4-chlorophenyl)pyrrolidine-2,5-dione | C18 | Optimized (not fully specified) | Optimized | 222 | 4.567 | 0.9988 | 98–102 | < 2 | 0.1837 | 0.5569 | analchemres.org |
| 5-fluorouracil | Waters C18 | Acetonitrile:Phosphate buffer (96:4) | 1.0 | 257 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |
| 2,4,5-triamino-6-hydroxypyrimidine sulfate | C18 | Optimized (easy to realize) | Optimized | UV detector | Not specified | Not specified | Accurate & Reliable | Good | Not specified | Not specified | google.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analogues
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. While this compound itself or its common derivatives might not always be sufficiently volatile for direct GC analysis, GC-MS is applicable to volatile analogues or can be used after derivatization to increase volatility.
Application: GC-MS is used to identify the components of a mixture based on their retention times on the GC column and their mass spectra. The mass spectrum provides a unique fingerprint for each compound, allowing for identification by comparison with spectral libraries. For example, GC-MS was used to identify various phytochemical compounds in plant extracts, including pyrimidine-containing structures, where identification was based on retention time, molecular weight, and fragmentation patterns researchgate.netnih.gov. In the context of this compound derivatives, GC-MS could be employed to analyze volatile byproducts of synthesis, impurities, or specific analogues designed for GC analysis.
Methodology: A typical GC-MS setup involves a capillary column (e.g., HP-5 MS, DB-5 MS) with a specific temperature program, helium as the carrier gas, and an electron ionization (EI) source for mass spectrometry. The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation of the analyte. For instance, a study analyzing pyrimidine derivatives reported using a GC-MS (QP/000 EX) Shimadzu spectrometer at an ionizing voltage of 70 eV asianpubs.org. Another study used an Agilent DB 5 MS capillary column with helium carrier gas and a 70 eV detection mode for GC-MS analysis mdpi.com.
Computational and Theoretical Chemistry Studies on Pyrimidin 4,5 Dione Systems
Quantum Chemical Calculations for Electronic Structure and Thermochemical Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distributions, and energetic stability.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying pyrimidine (B1678525) systems due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, often paired with basis sets like 6-311++G(d,p), is commonly employed for these calculations nih.govmdpi.comphyschemres.org.
Geometry Optimization: DFT is used to locate the minimum energy structure of pyrimidin-4,5-dione by calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached physchemres.org. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For related pyrimidine derivatives, DFT-calculated geometries have shown excellent agreement with experimental data obtained from X-ray crystallography mdpi.comnih.gov. The planarity of the pyrimidine ring and the orientation of substituent groups are key parameters determined through optimization.
Table 1: Representative Calculated vs. Experimental Geometrical Parameters for a Pyrimidine Derivative Core. (Note: Data is illustrative of typical agreement for related pyrimidine systems as specific experimental data for this compound is not available).
| Parameter | DFT/B3LYP Calculated Value | Experimental (X-ray) Value | Difference |
|---|---|---|---|
| N1-C2 Bond Length (Å) | 1.381 | 1.375 | +0.006 |
| C4-C5 Bond Length (Å) | 1.452 | 1.448 | +0.004 |
| C5-C6 Bond Length (Å) | 1.355 | 1.349 | +0.006 |
| N1-C6-C5 Bond Angle (°) | 122.5 | 122.1 | +0.4 |
| C4-N3-C2 Bond Angle (°) | 126.8 | 126.5 | +0.3 |
Vibrational Frequencies: Following geometry optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (e.g., IR and Raman) nih.govmdpi.com. These calculations help assign experimental spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and ring deformation modes mdpi.com. Theoretical studies on similar molecules have shown that calculated frequencies correlate well with experimental data, although they are often scaled to correct for anharmonicity and basis set limitations physchemres.orgnih.gov.
Reaction Energetics: DFT is also applied to study the thermodynamics and kinetics of chemical reactions. For this compound, this includes calculating the relative energies of its different tautomers (e.g., the diketo, enol-keto, and dienol forms) and the energy barriers for their interconversion mdpi.comsemanticscholar.org. By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction mechanisms and predict which tautomeric forms are most stable under various conditions mdpi.comnih.gov.
While DFT is highly efficient, ab initio methods offer a pathway to higher accuracy by systematically improving upon the Hartree-Fock approximation without relying on empirical parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are computationally more demanding but can serve as benchmarks mpg.de.
For systems like uracil (B121893), a close analogue of this compound, high-level calculations like Coupled-Cluster with single, double, and perturbative triple excitations [CCSD(T)] have been used to obtain highly accurate electronic energies and molecular properties nih.govacs.orgnih.gov. Such calculations are crucial for validating the results of more approximate methods like DFT. For this compound, ab initio methods can provide definitive values for properties like ionization potential, electron affinity, and thermochemical data such as the gas-phase enthalpy of formation nih.govresearchgate.net. Due to their computational expense, these methods are often applied to the core molecule or simplified derivatives.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. An MEP map illustrates the charge distribution on the van der Waals surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential) nih.gov.
For this compound, an MEP map would reveal:
Nucleophilic Sites: Regions of strong negative potential (typically colored red) are located around the electronegative oxygen atoms of the two carbonyl groups (C4=O and C5=O). These sites are susceptible to electrophilic attack.
Electrophilic Sites: Regions of positive potential (typically colored blue) are found near the hydrogen atoms attached to the nitrogen atoms (N1-H and N3-H). These acidic protons are potential sites for deprotonation or interaction with nucleophiles.
The MEP map provides a clear, visual guide to the molecule's reactivity, predicting how it will interact with other reagents, biological receptors, or solvent molecules nih.gov.
Molecular Dynamics (MD) Simulations of this compound Interactions
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion, MD simulations can model systems containing thousands of atoms, including the molecule of interest and its surrounding environment.
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model solvent molecules (such as water), allowing for a detailed investigation of solvation effects.
Simulations can reveal how solvent molecules arrange themselves around the this compound solute, forming specific hydrogen bonds with the carbonyl oxygens and N-H groups. This solvation shell can stabilize certain molecular conformations over others. Furthermore, MD is a powerful tool for studying tautomeric equilibria in solution researchgate.net. The relative stability of the diketo versus enol forms of this compound can shift dramatically in a polar solvent compared to the gas phase semanticscholar.orgnih.govresearchgate.net. By running simulations of different tautomers, one can evaluate the free energy difference between them in a given solvent, providing a prediction of their equilibrium populations nih.gov. This is critical, as the dominant tautomer in a biological environment dictates the molecule's hydrogen bonding patterns and, consequently, its function.
This compound, with its multiple hydrogen bond donors (N-H) and acceptors (C=O), has the potential to form strong intermolecular interactions. These interactions can lead to the formation of dimers, larger aggregates, or even ordered, self-assembled structures nih.govnih.gov.
MD simulations are ideally suited to explore these processes. By placing multiple this compound molecules in a simulation box, their aggregation can be observed over nanoseconds or microseconds. The simulations can quantify the strength and lifetime of different types of interactions, such as:
Hydrogen Bonding: The formation of N-H···O=C hydrogen bonds is a primary driving force for dimerization and assembly.
π-π Stacking: The aromatic pyrimidine rings can stack on top of one another, contributing to the stability of aggregates.
Studies on the closely related pyrimido[4,5-d]pyrimidine (B13093195) nucleosides have shown that hierarchical non-covalent interactions can lead to complex, flower-shaped supramolecular structures nih.govnih.gov. MD simulations can provide an atomistic view of the initial steps of such self-assembly processes, revealing the preferred modes of interaction and the dynamics of aggregate formation researchgate.netrsc.org.
Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. biointerfaceresearch.com In the context of this compound systems, QSPR serves as a valuable tool for predicting various properties without the need for extensive experimental synthesis and testing, thereby accelerating the design of new derivatives with desired characteristics. These models are built on the principle that the properties of a chemical compound are intrinsically linked to its molecular structure.
The development of a robust QSPR model involves several key stages, including the creation of a dataset of molecules with known properties, the calculation of molecular descriptors that numerically represent the structural features, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous validation to ensure its predictive power. researchgate.net For this compound derivatives, QSPR studies can predict properties such as solubility, stability, and reactivity, providing crucial insights for their potential applications.
Development of Topological and Electronic Descriptors for Property Prediction
The foundation of any successful QSPR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound derivatives, a variety of topological and electronic descriptors are employed to capture the nuances of their chemical architecture.
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and characterize its size, shape, and the connectivity of its atoms. They are independent of the 3D conformation of the molecule. Examples include:
Wiener Index: Relates to the sum of distances between all pairs of atoms in the molecular graph. nih.gov
Zagreb Indices: These are calculated based on the degree of the vertices (atoms) in the molecular graph and provide information about the branching of the molecule. nih.gov
Connectivity Indices: These describe the degree of branching and connectivity in a molecule.
Electronic Descriptors: These descriptors are related to the electron distribution within the molecule and are crucial for modeling properties that depend on intermolecular interactions. They are often calculated using quantum chemistry methods. Key electronic descriptors include:
Energies of Frontier Molecular Orbitals (EHOMO and ELUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively, influencing its reactivity. scirp.org
Isotropic Polarizability (α): Represents the molecule's ability to form induced dipoles in the presence of an electric field. scirp.org
Atomic Charges: The partial charge on each atom in the molecule, which is important for understanding electrostatic interactions.
In studies of related pyrimidine structures, descriptors such as the presence of aromatic rings, the number of double bonds, and van der Waals surface areas have been shown to be important in predicting biological activity. tandfonline.combrieflands.com For instance, a QSAR study on pyrimidine derivatives identified electronegativity, atomic masses, and atomic van der Waals volumes as significant factors. brieflands.com
Below is an interactive table summarizing some of the key descriptors used in the QSPR modeling of pyrimidine-based systems.
| Descriptor Type | Descriptor Name | Information Encoded | Relevance to this compound |
| Topological | Wiener Index | Molecular branching and compactness | Influences physical properties like boiling point and viscosity. |
| Topological | Zagreb Indices | Degree of branching in the molecular skeleton | Correlates with molecular surface area and steric effects. |
| Electronic | Dipole Moment (μ) | Overall molecular polarity | Key for predicting solubility in polar solvents and intermolecular interactions. |
| Electronic | EHOMO | Electron-donating ability | Relates to chemical reactivity and susceptibility to electrophilic attack. |
| Electronic | ELUMO | Electron-accepting ability | Influences reactivity towards nucleophiles and stability. |
| Electronic | Isotropic Polarizability (α) | Deformability of the electron cloud | Important for modeling non-covalent interactions. |
Application of Machine Learning Algorithms in this compound Research
Once a set of relevant descriptors is calculated, machine learning algorithms are employed to build the predictive QSPR model. These algorithms can identify complex, non-linear relationships between the molecular descriptors (inputs) and the property of interest (output).
Multiple Linear Regression (MLR): This is a statistical technique that models the linear relationship between independent variables (descriptors) and a dependent variable (property). nih.gov While straightforward, MLR may not capture the complex, non-linear relationships often present in chemical data. nih.gov
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. nih.gov They are capable of modeling highly complex and non-linear relationships. tandfonline.comnih.gov An ANN consists of interconnected layers of nodes ("neurons"), including an input layer (for descriptors), one or more hidden layers, and an output layer (for the predicted property). nih.gov The network "learns" by adjusting the connection weights between neurons during a training process.
In the context of pyrimidine derivative research, both MLR and ANN have been successfully applied to develop predictive models. scirp.orgtandfonline.comnih.gov Studies have consistently shown that ANN models often outperform MLR models in terms of predictive accuracy, as indicated by higher determination coefficients (R²) and lower root mean square errors (RMSE). scirp.orgnih.gov For example, in a QSAR study on furopyrimidine and thienopyrimidine derivatives, an ANN model (R² = 0.998) demonstrated significantly better performance than an MLR model (R² = 0.889). nih.gov Similarly, a study on pyrimidine-4,6-diamine derivatives showed R² values of 0.95 for ANN and 0.89 for MLR. tandfonline.com
The performance of these models is typically evaluated using various statistical parameters, as shown in the interactive table below, which presents a representative comparison based on findings from related pyrimidine studies. tandfonline.comnih.gov
| Model | Determination Coefficient (R²) | Cross-validated R² (Q²) | Root Mean Square Error (RMSE) | Predictive Capability |
| Multiple Linear Regression (MLR) | 0.889 nih.gov | 0.65 tandfonline.com | 0.2831 scirp.org | Good, but limited to linear relationships. |
| Artificial Neural Network (ANN) | 0.998 nih.gov | > Q² of MLR nih.gov | 0.1131 scirp.org | Excellent, capable of modeling complex non-linear relationships. |
The successful application of these machine learning algorithms provides a powerful framework for the in silico design and screening of novel this compound derivatives. By accurately predicting their properties, these computational models can guide synthetic efforts, prioritizing compounds with the highest potential for desired applications and minimizing time-consuming and resource-intensive laboratory work. nih.gov
Advanced Applications of Pyrimidin 4,5 Dione and Its Derivatives in Chemical Science and Technology
Pyrimidin-4,5-dione as a Highly Versatile Synthetic Building Block
The unique structural attributes of this compound, characterized by the presence of multiple reactive sites, render it an exceptionally versatile precursor in organic synthesis. This versatility is most prominently displayed in its utility for constructing a diverse array of complex molecular frameworks.
Precursor for the Synthesis of Fused Heterocyclic Systems (e.g., Pteridines, Purines, Fused Pyrimidines)
Derivatives of this compound are instrumental in the synthesis of various fused heterocyclic systems, which are integral components of many biologically active molecules and functional materials. Notably, 4,5-diaminopyrimidine derivatives serve as key intermediates in the construction of pteridines and purines.
The synthesis of pteridines , which consist of a fused pyrimidine (B1678525) and pyrazine ring, can be achieved through the condensation of 4,5-diaminopyrimidine-2,6-dione with dicarbonyl compounds in what is known as the Isay reaction. This method provides a direct route to the core pteridine structure.
Purines , fundamental components of nucleic acids, can also be synthesized from pyrimidine precursors. The process often involves building the imidazole ring onto a pre-existing 4,5-diaminopyrimidine. researchgate.net While various synthetic routes exist, the fundamental strategy relies on the reactivity of the vicinal diamine functionality inherent to derivatives of this compound.
The synthesis of fused pyrimidines , particularly pyrimido[4,5-d]pyrimidines, frequently employs 6-aminouracil derivatives, which are structurally related to this compound. researchgate.netnih.gov These compounds can undergo cyclization reactions to form the second pyrimidine ring. Multicomponent reactions (MCRs) have gained prominence in this area due to their efficiency and atom economy. benthamdirect.comnih.govresearchgate.netacs.org For instance, a one-pot, three-component reaction involving bis-aldehydes, barbituric acid (a pyrimidine-2,4,6-trione), and substituted amines under microwave irradiation can yield fused pyrimido[4,5-d]pyrimidine (B13093195) systems. benthamdirect.comresearchgate.net
| Fused Heterocycle | Pyrimidine-4,5-dione Derivative Precursor | Synthetic Method | Reference |
| Pteridines | 4,5-Diaminopyrimidine-2,6-dione | Isay Reaction (condensation with dicarbonyl compounds) | |
| Purines | 4,5-Diaminopyrimidines | Imidazole ring formation onto the pyrimidine | researchgate.net |
| Pyrimido[4,5-d]pyrimidines | 6-Aminouracils | Hydrazine-induced cyclization | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Barbituric Acid and Amines | Hantzsch Multicomponent Reaction with bis-aldehydes | benthamdirect.comresearchgate.net |
Utilization as a Key Reagent in Complex Organic Transformations
The reactivity of the dione (B5365651) functionality in this compound and its derivatives allows for their participation in a variety of complex organic transformations. A notable example is the use of pyrene-4,5-dione, a polycyclic aromatic hydrocarbon derivative containing a dione moiety, as a visible-light organic photocatalyst. This compound has been demonstrated to mediate four major photochemical activation modes: photooxidation, energy transfer, photoredox, and hydrogen atom transfer (HAT) reactions. Under mild conditions using blue LEDs, it enables diverse synthetic transformations, showcasing the potential of the dione functionality in facilitating complex chemical reactions.
Scaffold Design for Combinatorial Chemistry Libraries and Material Discovery
The pyrimidine-4,5-dione core serves as a valuable scaffold for the design and synthesis of combinatorial chemistry libraries aimed at drug discovery and material science exploration. The ability to introduce diverse substituents at various positions on the pyrimidine ring allows for the generation of large collections of structurally related compounds for biological screening. nih.govresearchgate.net
An efficient solid-phase synthesis of pyrimido[4,5-d]pyrimidine derivatives has been developed, which is particularly amenable to combinatorial approaches. This methodology allows for the systematic variation of substituents on the fused ring system, facilitating the exploration of structure-activity relationships. The thiazolo[4,5-d]pyrimidine scaffold, an isostere of purines, has been extensively utilized in drug discovery due to its structural resemblance to endogenous biomolecules like adenine and guanine. researchgate.netnih.gov This highlights the importance of the fused pyrimidine scaffold, accessible from this compound derivatives, in medicinal chemistry.
Role in Material Science and Development of Functional Materials
The rigid and planar structure of this compound and its derivatives, coupled with their potential for extensive π-conjugation and coordination with metal ions, makes them attractive building blocks for the construction of advanced functional materials.
Incorporation into Polymer Architectures (e.g., Conjugated Polymers, Covalent Organic Frameworks, Metal-Organic Frameworks)
The integration of this compound derivatives into polymeric structures has led to the development of materials with interesting electronic and structural properties.
In the realm of conjugated polymers , pyrimido[4,5-g]quinazoline-4,9-dione (PQ), a fused pyrimidine system, has been utilized as a building block for π-conjugated polymer semiconductors. Copolymers of PQ with bithiophene exhibit significant changes in their absorption spectra in the presence of acids, indicating their potential as chemical sensors. rsc.org These polymers have also demonstrated p-type semiconductor performance in organic thin-film transistors (OTFTs). rsc.org
Covalent Organic Frameworks (COFs) , which are crystalline porous polymers, have also incorporated pyrimidine-based units. Pyrene-4,5-dione has been used as a building block for the synthesis of pyrene-fused azaacene COFs. nih.gov A three-component synthesis methodology allows for the formation of these COFs, which exhibit accessible surface areas and long-range order. The incorporation of pyrimidine moieties into COFs can enhance their stability and electronic properties.
Metal-Organic Frameworks (MOFs) are another class of porous materials where pyrimidine derivatives have found application. MOFs constructed with pyrimidine-4,6-dicarboxylate ligands and lead(II) have been synthesized, exhibiting a novel topology and photoluminescent properties. mdpi.com The use of pyrimidine groups on linkers in MOFs has also been shown to result in materials with exceptionally high methane storage capacity, attributed to the dynamic nature of the pyrimidine groups which can adjust their orientation to optimize gas packing.
| Polymer Architecture | This compound Derivative | Key Features and Applications |
| Conjugated Polymers | Pyrimido[4,5-g]quinazoline-4,9-dione | Acid-sensitive, p-type semiconductor for OTFTs |
| Covalent Organic Frameworks (COFs) | Pyrene-4,5-dione | High surface area, long-range order, potential for optoelectronic applications |
| Metal-Organic Frameworks (MOFs) | Pyrimidine-4,6-dicarboxylate | Novel topology, photoluminescence |
| Metal-Organic Frameworks (MOFs) | Pyrimidine-functionalized linkers | High methane storage capacity |
Exploration of Photo- and Electroactive Properties of this compound Derivatives
The electronic nature of the pyrimidine ring, combined with the potential for extended conjugation in its derivatives, gives rise to interesting photo- and electroactive properties. The photophysical properties of various pyrimidine derivatives have been investigated, revealing their potential use as optical sensors and pH-responsive materials. researchgate.net
The functionalization of the pyrimidine core can significantly influence its electronic and structural relaxation pathways upon photoexcitation. For instance, the introduction of amino groups at the 4- and 5-positions of pyrimidine to form 4,5-diaminopyrimidine leads to a red-shift in its absorption spectrum and an increase in its fluorescence quantum yield compared to the parent pyrimidine. chemrxiv.org
The electrochemical behavior of pyrimidine derivatives is also an area of active research. Studies on fused pyrimidine-triazole heterocyclic molecules have characterized their electrochemical properties using voltammetric techniques. semanticscholar.orgturkjps.org The oxidation and reduction potentials of these compounds are important for their potential applications in electronic devices and as redox-active materials. The electrochemical properties of pyrimidine-containing dyes have also been studied in the context of their use as photosensitizers for dye-sensitized solar cells. researchgate.net
Supramolecular Assembly for Responsive and Self-Healing Materials
The inherent hydrogen-bonding capabilities of the this compound scaffold are pivotal to its application in the construction of advanced functional materials. The strategic placement of hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows for the formation of predictable and robust non-covalent interactions, which are the cornerstone of supramolecular chemistry. These interactions drive the self-assembly of monomers into well-ordered, higher-order structures.
Derivatives such as pyrimido[4,5-d]pyrimidine nucleosides have been shown to self-assemble into complex, flower-shaped superstructures through a network of 13 distinct hydrogen bonds involving both the base and sugar moieties. This hierarchical self-assembly demonstrates how single molecules can organize into intricate microscale architectures.
A particularly effective and versatile design motif for self-healing materials is the ureidopyrimidinone (UPy) unit, which contains a dione system analogous to this compound. The UPy moiety is capable of forming strong yet reversible quadruple hydrogen bonds (DDAA array). When incorporated into polymer backbones, these units create dynamic crosslinks. If the material is damaged, these non-covalent bonds can break and reform upon application of a stimulus like heat or pressure, or even autonomously at room temperature, thus repairing the structure and restoring its mechanical properties. This intrinsic self-healing capability is a prime advantage of supramolecular materials, as it eliminates the need for external healing agents or catalysts.
The dynamic and reversible nature of these hydrogen-bonding networks imparts responsive characteristics to the materials. They can be designed to assemble or disassemble in response to specific triggers, making them "smart" materials for a variety of applications.
This compound in Catalysis and Coordination Chemistry
The unique electronic properties and coordination sites of the this compound core make it a versatile scaffold in the fields of catalysis and coordination chemistry. Its derivatives have been explored as ligands for transition metals, as organocatalysts, and in the design of systems that mimic biological catalysis.
Design and Synthesis of this compound Based Ligands for Transition Metal Catalysis
The nitrogen atoms within the pyrimidine ring system serve as effective coordination sites for transition metals. The synthesis of this compound-based ligands allows for the creation of metal complexes with tailored catalytic activities. These ligands can be synthesized through various routes, often starting from 6-aminouracil derivatives, which act as binucleophiles.
For example, cobalt(II) complexes bearing pyridine-based tridentate ligands have been utilized as efficient catalysts for the synthesis of N-heterocycles, including pyrimidines themselves. The pyrimidine core's electronic properties, particularly its π-acidity, can influence the stability and reactivity of the resulting metal complex.
Furthermore, pyrimidine derivatives are crucial in palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. Pyrimidine-2-sulfinates, for instance, serve as effective replacements for the more difficult-to-prepare pyrimidine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions. Palladium catalysts have also been employed for the synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dialkyluracils via a cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition reaction sequence. These methods highlight the utility of the pyrimidine scaffold in constructing complex molecules through transition metal catalysis.
Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Pyrimidine Derivatives
| Catalyst/Metal | Reactants | Product Type | Reaction Type |
|---|---|---|---|
| Cobalt(II) Complex | Alcohols, Ammonia | Pyrimidines | Heterocycle Synthesis |
| Palladium (e.g., Pd(PPh₃)₄) | 6-Chloropyrimidine, Arylboronic Acids | Aryl-substituted Pyrimidines | Suzuki-Miyaura Cross-Coupling |
Organocatalytic Applications of this compound Analogues
Beyond their role as ligands, pyrimidine-dione analogues can themselves function as or be key components in organocatalytic systems. Organocatalysis avoids the use of often toxic and expensive metals, aligning with the principles of green chemistry.
A notable example is the phosphine-catalyzed [4+2] annulation reaction between barbiturate-derived alkenes (which contain the pyrimidine-dione core) and ynones. This reaction proceeds through a zwitterionic intermediate to furnish pyrano[2,3-d]pyrimidine-2,4(3H)-dione derivatives. The phosphine catalyst is essential for this transformation, which does not proceed via a traditional hetero-Diels-Alder pathway.
Additionally, green, one-pot multicomponent protocols have been developed for the synthesis of substituted pyrimido[4,5-d]pyrimidinones. These reactions, often proceeding through a Biginelli-like mechanism, can be catalyzed by simple organic molecules, showcasing the utility of the pyrimidine scaffold in sustainable chemical synthesis.
Exploration in Enzyme Mimicry and Biocatalytic System Design
The structural resemblance of pyrimidine derivatives to nucleobases makes them ideal candidates for designing systems that interact with biological machinery or mimic enzymatic processes. While direct enzyme mimicry by a this compound catalyst is an emerging area, the scaffold is integral to designing molecules that function within biocatalytic contexts.
One approach involves using enzyme models for synthesis. For instance, cyclodextrins, which are macrocyclic oligosaccharides with hydrophobic cavities, act as supramolecular catalysts that mimic enzyme active sites. They have been successfully used to catalyze the multicomponent synthesis of fused indeno-pyrido[2,3-d]pyrimidines in water, demonstrating an environmentally benign, enzyme-like catalytic strategy.
Another key area is the design of enzyme inhibitors, which requires molecules that can fit into and interact with an enzyme's active site, mimicking either the substrate, transition state, or a regulatory molecule. Fused pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. Molecular docking studies show these molecules occupy the enzyme's active site, forming key hydrogen bonds and π-π stacking interactions with amino acid residues like Gly863, Ser904, and Tyr907, thereby blocking its function. This application demonstrates the use of the this compound scaffold in the rational design of bioactive molecules that function by interacting specifically with enzymatic systems.
Applications in Chemical Sensing and Molecular Probes
The this compound scaffold can be incorporated into larger molecular architectures to create sensors and probes that detect specific analytes or changes in the chemical environment. The electronic and photophysical properties of these molecules can be modulated by the pyrimidine core, leading to detectable changes, often through fluorescence.
Development of Fluorescent Probes Utilizing this compound Scaffolds
Fluorescent probes are powerful tools for visualizing and quantifying chemical species in complex environments, including biological systems. The pyrimidine-dione framework serves as a versatile building block for such probes.
For example, a pyrimidine-based fluorescent probe has been developed to monitor mitophagy, the process of clearing damaged mitochondria. This probe is designed to be targeted to the mitochondria and exhibits a "turn-on" fluorescence response in acidic conditions, allowing for the detection of pH variations associated with the progression of mitophagy.
In another application, 2,4,5-triaminopyrimidine derivatives have been synthesized to act as fluorescent probes for monitoring cell viability. These molecules are fluorescent nucleobase analogues that can discriminate between live and dead cells. They are reported to accumulate specifically inside dead cells by interacting with dsDNA grooves, leading to a strong fluorescent signal.
Furthermore, pyrimidine-based sensors have been fabricated into fluorescent organic nanoparticles (FONPs). These nanoparticles have shown the ability to selectively detect the bacterium Pseudomonas aeruginosa with a significant enhancement in fluorescence intensity, demonstrating their potential in diagnostics and environmental monitoring.
Table 2: Applications of this compound Based Fluorescent Probes
| Probe Type | Target Analyte/Process | Mechanism of Action | Application Area |
|---|---|---|---|
| Mitochondrial-targeting pyrimidine | pH variation | "Turn-on" fluorescence in acidic conditions | Cell Biology (Mitophagy) |
| 2,4,5-Triaminopyrimidine derivative | dsDNA in dead cells | Accumulation and interaction leading to fluorescence | Cell Biology (Viability Assay) |
Design of Chromogenic Sensors for Specific Analyte Detection
The this compound scaffold, and its closely related derivatives, serve as a versatile platform for the development of chromogenic sensors. These sensors are designed to undergo a distinct and observable color change upon interaction with a specific target analyte, enabling qualitative and quantitative detection without the need for sophisticated instrumentation. The design strategy for these sensors typically involves the integration of two key components onto the pyrimidine-dione core: a recognition unit (receptor) that selectively binds the target analyte, and a signaling unit (chromophore) that translates the binding event into a visible color change.
The core structure of pyrimidine-dione is electron-deficient and possesses hydrogen bond donor and acceptor sites, which can be exploited for molecular recognition. By chemically modifying the core, researchers can introduce specific functionalities that enhance selectivity and sensitivity for a desired analyte. Common strategies include introducing substituents that can coordinate with metal ions or form hydrogen bonds with anions. The chromogenic properties are often imparted by incorporating an auxochrome or by creating a conjugated system that includes the pyrimidine-dione ring. The interaction with an analyte can alter the electronic properties of this system, leading to a shift in the absorption spectrum and a corresponding change in color.
One prominent example related to this core structure is Alloxan. Alloxan is a key compound used in colorimetric assays where it reacts with alpha diamino groups, such as o-phenylenediamine (OPD), to form a colored adduct called alloxazine. nih.gov This reaction involves the two adjacent carbonyl groups at the 4- and 5- positions, which are characteristic of the this compound structure. The formation of the alloxazine adduct results in a distinct color change from a pale pink or colorless solution to a yellow and then orange-red solution, providing a clear visual signal for detection. nih.gov
| Sensor System | Analyte | Mechanism | Observed Color Change |
|---|---|---|---|
| Alloxan / o-phenylenediamine (OPD) | Compounds with alpha diamino groups | Formation of colored alloxazine adduct | Pale pink/colorless to Yellow/Orange-Red |
A more targeted approach involves the synthesis of specific derivatives where a chromophoric group is covalently attached to the pyrimidine-dione framework. An excellent illustration of this is the development of 5-(2'-bromophenylazo)-6-hydroxypyrimidine-2,4-dione (BPAHPD) , a sensor designed for the detection of Gadolinium (Gd(iii)) ions. nih.gov In this molecule, the pyrimidine-dione acts as the foundational structure, while the azo group functions as the chromophore and, along with adjacent hydroxyl and carbonyl groups, serves as the binding site for the metal ion.
The operating principle of the BPAHPD sensor is based on the complexation between the ionophore and Gd(iii) ions. When an optode membrane incorporating BPAHPD is exposed to a sample containing Gd(iii), the ions are adsorbed and coordinate with the sensor molecule. nih.gov This coordination alters the electronic structure of the azo dye, causing a significant shift in its maximum absorbance wavelength (λmax) to 563 nm and a distinct visual color change from yellow to red-orange. nih.gov This sensor demonstrates optimal performance at a pH of 7.5 and with a contact time of 10 minutes. nih.gov
Detailed research findings for this specific sensor are summarized in the table below.
| Parameter | Finding |
|---|---|
| Sensor Molecule | 5-(2'-bromophenylazo)-6-hydroxypyrimidine-2,4-dione (BPAHPD) |
| Target Analyte | Gadolinium (Gd(iii)) |
| Sensing Matrix | Poly(methyl methacrylate) (PMMA) membrane with 2-nitrophenyloctylether (NPOE) as a plasticizer |
| Color Change | Yellow to Red-Orange |
| Maximum Absorbance (λmax) | 563 nm |
| Optimal pH | 7.5 |
| Optimal Contact Time | 10 minutes |
The successful design of these molecules underscores the potential of the pyrimidine-dione framework in the field of chemical sensing. By strategically modifying the core structure with various recognition and signaling moieties, it is possible to develop a wide range of selective and sensitive chromogenic sensors for diverse analytes, including metal ions and organic molecules.
Emerging Research Directions and Future Perspectives in Pyrimidin 4,5 Dione Chemistry
Strategic Development of Sustainable Synthesis Pathways for Pyrimidin-4,5-dione and its Functional Derivatives
In response to the growing demand for environmentally responsible chemical manufacturing, a primary focus of current research is the development of sustainable and green synthetic routes to this compound derivatives. researchgate.neteurekaselect.com These strategies emphasize the use of non-toxic solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation to minimize environmental impact. researchgate.net
A prominent green approach involves one-pot, multicomponent reactions (MCRs) in aqueous media. researchgate.netacs.org Water is an ideal green solvent due to its non-toxic, inexpensive, and readily available nature. researchgate.netacs.org For instance, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized in high yields by reacting barbituric acid, aldehydes, and urea (B33335) or thiourea in water, completely avoiding the use of hazardous catalysts. researchgate.net The efficiency of these aqueous reactions is attributed to water's high dielectric constant and cohesive energy density. acs.org
Microwave-assisted synthesis represents another cornerstone of sustainable chemistry for this class of compounds. researchgate.netatmiyauni.ac.inbenthamdirect.com Microwave irradiation significantly reduces reaction times, increases product yields, and often leads to purer products compared to conventional heating methods. researchgate.netatmiyauni.ac.in Studies have demonstrated the successful synthesis of fused pyrimido[4,5-d]pyrimidine systems via catalyst-free, three-component reactions under microwave conditions, highlighting the method's efficiency and operational simplicity. researchgate.netbenthamdirect.com The use of alcohols, which can be derived from biomass, as starting materials in iridium-catalyzed multicomponent syntheses further enhances the sustainability of producing pyrimidine (B1678525) derivatives. nih.govorganic-chemistry.org
Solvent-free reactions, sometimes facilitated by grinding or the use of eco-friendly catalysts, are also gaining traction. ijpsr.comsharif.edu For example, an efficient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives has been achieved under solvent-free conditions using a bio-based magnetic nano-catalyst, which can be easily separated and reused. sharif.edu
The table below summarizes and compares various sustainable synthetic methods for pyrimidine derivatives.
| Method | Key Features | Catalyst/Solvent | Advantages | Reference |
|---|---|---|---|---|
| Aqueous One-Pot Synthesis | Multicomponent reaction of barbituric acid, aldehyde, and urea/thiourea. | Water (solvent), Catalyst-free | High yields, high purity, environmentally benign. | researchgate.net |
| Microwave-Assisted Synthesis | One-pot, three-component Hantzsch reaction. | Catalyst-free | Reduced reaction times, high yields, operational simplicity, safety. | researchgate.netbenthamdirect.com |
| Iridium-Catalyzed Multicomponent Synthesis | Reaction of amidines and up to three different alcohols. | PN5P-Ir-pincer complexes | Utilizes biomass-derivable starting materials, high regioselectivity, yields up to 93%. | nih.govorganic-chemistry.org |
| Solvent-Free Synthesis with Nanocatalyst | Three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and diones. | Fe3O4@nano-cellulose/Sb(V) (magnetic nanocatalyst) | High yields, easy work-up, reusable catalyst. | sharif.edu |
| Solvent-Free Biginelli Reaction | Three-component condensation of an aldehyde, β-ketoester, and urea/thiourea. | Solvent-free, Catalyst-free | Excellent yields (76–96%), short reaction times, avoids organic solvents. | ijpsr.com |
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
Beyond optimizing synthesis, researchers are actively exploring the fundamental reactivity of the this compound core to generate novel and structurally diverse molecules. A key area of investigation is the selective functionalization of the fused ring system. For instance, a synthetic route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones has been developed starting from 1,3-disubstituted 6-aminouracils. researchgate.net A critical step in this process is a hydrazine-induced cyclization that forms the second pyrimidine ring, allowing for selective variation of substituents at four different positions (N-1, N-3, C-5, and C-7). researchgate.net
Sequential nucleophilic substitution reactions on polychlorinated pyrimido-pyrimidine scaffolds offer another powerful tool for creating complex derivatives. jocpr.com The reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with various amine nucleophiles like piperazine and amino alcohols can be controlled by careful manipulation of reaction conditions, such as low temperature and dilute solutions. jocpr.com This allows for the ordered, stepwise substitution at the C-4, C-8, C-2, and C-6 positions, yielding structurally defined tetrasubstituted products. jocpr.com
Furthermore, the reaction of 5,6-diaminouracil with phenacyl bromide derivatives has been shown to produce a variety of products, including novel aminopyrimidine-2,4-diones and 6-arylpteridines, depending on the reaction temperature and time. nih.gov This demonstrates the versatility of the aminouracil precursor in constructing different heterocyclic systems. The development of efficient two-step procedures, such as the reaction of 4-amino-2,6-alkylpyrimidine-5-carbonitrile with triethylorthoester followed by reaction with substituted anilines, has also expanded the library of accessible N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com These explorations into new reaction pathways are crucial for expanding the chemical space of this compound derivatives, providing new molecular architectures for various applications.
Integration of this compound into Advanced Nanoscience and Optoelectronic Materials Research
The unique electronic properties of the this compound scaffold have made it an attractive building block for advanced materials, particularly in the fields of nanoscience and optoelectronics. The electron-deficient nature of the pyrimidine ring is being leveraged to create novel organic semiconductors and emitters for devices like organic light-emitting diodes (OLEDs).
A significant breakthrough is the use of Pyrimido[4,5-g]quinazoline-4,9-dione (PQ) as a building block for π-conjugated polymer semiconductors. rsc.org Copolymers of PQ and bithiophene exhibit p-type semiconductor performance with notable hole mobilities in organic thin-film transistors (OTFTs). rsc.org A key feature of these PQ-based polymers is their high sensitivity to acids, which causes dramatic bathochromic shifts in their absorption spectra, suggesting potential applications in chemo-sensors. rsc.org
In the realm of OLEDs, pyrimidine-based emitters are being developed for thermally activated delayed fluorescence (TADF). nih.gov By integrating an electron-donating phenoxazine unit with an electron-accepting pyrimidine moiety in a D-π-A-π-D configuration, researchers have created a series of green TADF emitters. nih.gov Fine-tuning the substituent on the pyrimidine ring allows for the optimization of optoelectronic properties, leading to the fabrication of highly efficient green OLEDs with an external quantum efficiency (EQE) approaching 25% and slow efficiency roll-off at high luminance. nih.gov
Nanoscience also plays a role in the synthesis of these advanced materials and their precursors. The use of nanocatalysts, such as sulfonic acid nanoporous silica (SBA-Pr-SO3H), has been shown to facilitate the efficient synthesis of related pyran-annulated pyrimidine diones (pyrano[2,3-d]pyrimidine diones). nih.gov
The table below highlights key optoelectronic properties of pyrimidine-based materials.
| Material Type | Pyrimidine Core | Key Property | Performance Metric | Application | Reference |
|---|---|---|---|---|---|
| Polymer Semiconductor | Pyrimido[4,5-g]quinazoline-4,9-dione (PQ) | Hole Mobility | Up to 6.4 × 10−3 cm2 V−1 s−1 | Organic Thin-Film Transistors (OTFTs) | rsc.org |
| TADF Emitter | 2-Substituted Pyrimidine | External Quantum Efficiency (EQE) | ~25% | Organic Light-Emitting Diodes (OLEDs) | nih.gov |
| Polymer Semiconductor | Pyrimido[4,5-g]quinazoline-4,9-dione (PQ) | Acid Sensitivity | Dramatic bathochromic shift in absorption | Chemo-sensors | rsc.org |
Interdisciplinary Research Foci Leveraging the Unique Chemical Properties of this compound
The structural similarity of the pyrimido[4,5-d]pyrimidine scaffold to purines has long made it a privileged structure in medicinal chemistry and drug discovery. jocpr.com Current interdisciplinary research continues to leverage this feature to develop potent and selective therapeutic agents for a range of diseases.
One major focus is in oncology, where pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key signaling molecule in B cell malignancies. nih.gov Certain derivatives display BTK inhibitory activities with IC50 values in the low nanomolar range, comparable to the approved drug ibrutinib, but with a more selective profile over other kinases like EGFR. nih.gov Other related scaffolds, such as 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones, have been developed as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are important targets in cancer therapy. nih.gov
The scaffold is also being explored for antiviral applications. mdpi.com Newly synthesized 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting the framework's potential for designing novel antiviral agents. mdpi.com
Furthermore, research is extending into neurodegenerative diseases. A series of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were found to possess potent neuroprotective and antioxidant properties. mdpi.com These compounds also demonstrated the ability to inhibit the self-aggregation of the Aβ1–42 peptide, a key pathological event in Alzheimer's disease, identifying them as promising multifunctional agents for pathologies linked to oxidative stress. mdpi.com This breadth of biological activity underscores the immense potential of this compound chemistry at the intersection of synthesis, materials science, and medicine.
Conclusion
Synopsis of Landmark Discoveries and Key Advances in Pyrimidin-4,5-dione Research
The journey of this compound research is marked by significant strides in synthetic chemistry and the exploration of its vast biological potential. Early research established foundational synthetic routes, often utilizing 6-aminouracil derivatives as key starting materials. These methods, while effective, sometimes faced limitations in yield and work-up procedures. A landmark advancement has been the development of one-pot multicomponent reactions (MCRs), which offer a more efficient, economical, and environmentally friendly approach to synthesizing complex this compound-containing scaffolds. researchgate.net The introduction of diverse catalytic systems, including ionic liquids and nano-catalysts, has further revolutionized the synthesis, providing high yields in shorter reaction times and allowing for catalyst reusability. oiccpress.comsharif.edu
Key advances in the application of these compounds have been most prominent in medicinal chemistry. The this compound scaffold has proven to be a "privileged" structure in drug discovery. nih.gov Landmark discoveries include the identification of pyrimido[4,5-d]pyrimidine (B13093195) derivatives as potent inhibitors of kinases, which are crucial targets in cancer therapy. nih.gov Research has demonstrated their efficacy as antitumor agents by inhibiting enzymes like PARP-1, which is involved in DNA repair in cancer cells, and as dual-target inhibitors of BRD4/PLK1. rsc.orgmdpi.com Furthermore, derivatives have shown significant promise as antiviral agents, particularly against human coronavirus strains, and as neuroprotective agents with the ability to inhibit Aβ self-aggregation, a hallmark of Alzheimer's disease. nih.govmdpi.com These discoveries have cemented the importance of the this compound core in the development of novel therapeutics for a wide range of diseases.
Outlook on the Future Significance and Potential Impact of this compound in Diverse Chemical Disciplines
The future of this compound research appears exceptionally bright, with its potential impact spanning multiple scientific domains. In medicinal chemistry, the focus will likely shift towards the fine-tuning of existing scaffolds to enhance potency, selectivity, and pharmacokinetic profiles. The development of dual-target or multi-target inhibitors based on this core is a promising strategy for combating complex diseases like cancer and neurodegenerative disorders. mdpi.commdpi.com As our understanding of disease biology deepens, the this compound framework will continue to be a valuable tool for designing targeted therapies.
Beyond medicine, the unique electronic and structural properties of the this compound moiety are poised for exploration in materials science. Its rigid, planar structure and capacity for hydrogen bonding make it an attractive building block for the synthesis of novel supramolecular structures, functional polymers, and organic dyes. The investigation into its applications in organic electronics, such as in the development of sensors or semiconductors, represents a nascent but potentially high-impact field of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
